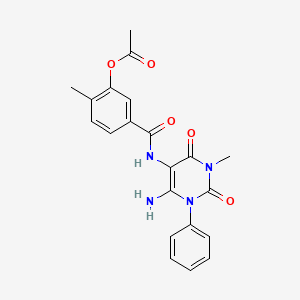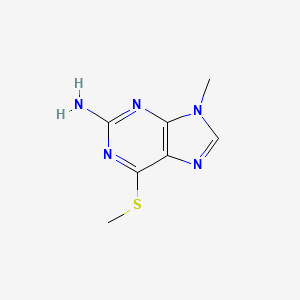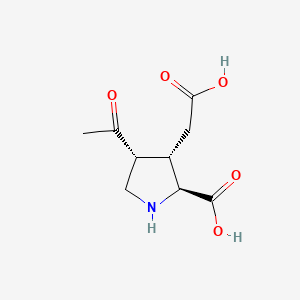![molecular formula C11H9N5 B12921196 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 116944-01-5](/img/structure/B12921196.png)
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
The synthesis of 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, the nucleophilic substitution of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide results in the formation of 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable scaffold for the development of new compounds with diverse biological activities. In biology and medicine, it has shown promise as a neuroprotective and anti-neuroinflammatory agent . Additionally, it has been evaluated for its antitumor activities against various human cancer cell lines . The compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile tool for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), a key enzyme involved in the regulation of lysine methylation . This inhibition can lead to the suppression of cancer cell proliferation and migration. Additionally, the compound has been found to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparación Con Compuestos Similares
5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and have been studied for their potential as CDK2 inhibitors and antitumor agents. this compound stands out due to its unique combination of biological activities and its ability to interact with multiple molecular targets. This makes it a valuable compound for further research and development.
Propiedades
Número CAS |
116944-01-5 |
|---|---|
Fórmula molecular |
C11H9N5 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
5-methyl-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H9N5/c1-8-12-7-10-11(13-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
KVVLESHPSUJMBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C(=N1)N(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)

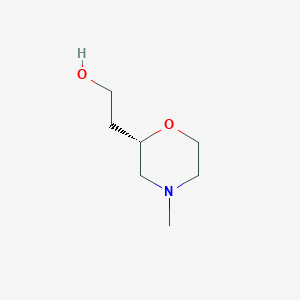
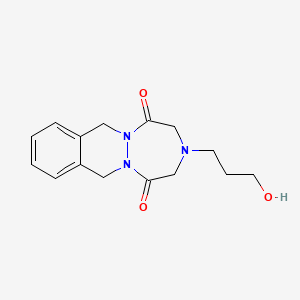
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
